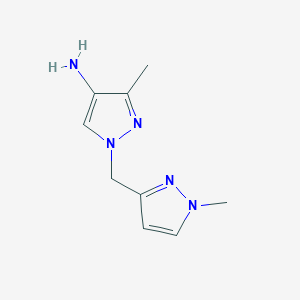

3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine

Beschreibung

3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms

Eigenschaften

Molekularformel |

C9H13N5 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

3-methyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C9H13N5/c1-7-9(10)6-14(11-7)5-8-3-4-13(2)12-8/h3-4,6H,5,10H2,1-2H3 |

InChI-Schlüssel |

XXVKYMGIOWTNRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C=C1N)CC2=NN(C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine typically involves the formation of the pyrazole rings followed by their functionalization. One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole ring. Subsequent alkylation and amination steps introduce the methyl and amine groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and safer handling of reactive intermediates . These methods are particularly useful for scaling up the production of complex heterocyclic compounds.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine. Research indicates that pyrazole compounds can inhibit various cancer cell lines, including breast and lung cancer cells. For instance, derivatives have been synthesized and evaluated for their effects on cell viability and apoptosis induction in cancerous cells, showcasing promising results in inhibiting tumor growth .

Anti-inflammatory Properties

Pyrazole derivatives are also being investigated for their anti-inflammatory effects. The compound's structure allows it to interact with specific molecular targets involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Studies suggest that modifications to the pyrazole ring can enhance its efficacy against inflammation-related diseases .

Biological Research Applications

Receptor Modulation

The compound has been studied for its role as an allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial in various physiological processes and are common drug targets. By modulating these receptors, 3-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine could potentially influence neurotransmitter signaling pathways, offering therapeutic avenues for central nervous system disorders .

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibitory properties of pyrazole derivatives. Compounds similar to 3-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine have shown potential as inhibitors of various enzymes involved in disease pathology, including those implicated in cancer and metabolic disorders .

Synthesis and Characterization

The synthesis of 3-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions that allow for the introduction of functional groups that enhance its biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methylpyrazole: A simpler pyrazole derivative with similar chemical properties.

1-Methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with different functional groups.

2-(3-Methyl-1H-1,2,4-triazol-1-yl) acetic acid: A triazole compound with a similar heterocyclic structure.

Uniqueness

3-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine is unique due to its dual pyrazole rings and specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

3-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure and identifiers of 3-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine are as follows:

| Property | Detail |

|---|---|

| CAS Number | 910037-12-6 |

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 3-Methyl-1-(1-methylpyrazol-3-yl)methylpyrazol-4-amine |

| PubChem CID | 24229634 |

The biological activity of pyrazole derivatives, including our compound of interest, is often attributed to their ability to interact with various biological targets. These interactions can lead to multiple therapeutic effects:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to 3-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

- Antimicrobial Properties : Research indicates that pyrazole compounds exhibit antibacterial and antifungal activities. For example, studies have reported that certain pyrazole derivatives inhibit the growth of pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents .

- Anti-inflammatory Effects : Some pyrazole derivatives possess anti-inflammatory properties by modulating inflammatory pathways. This effect can be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives, including compounds structurally related to 3-Methyl-1-((1-methyl-1H-pyrazol-3-yl)methyl)-1H-pyrazol-4-amine. The results indicated that these compounds exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, demonstrating significant growth inhibition compared to control groups .

Case Study 2: Antimicrobial Activity

In another investigation focused on the antimicrobial properties of pyrazole derivatives, it was found that certain compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.